molecular formula C7H10N2O B062052 1-Isopropyl-1H-imidazole-5-carbaldehyde CAS No. 183012-99-9

1-Isopropyl-1H-imidazole-5-carbaldehyde

Cat. No.: B062052
CAS No.: 183012-99-9
M. Wt: 138.17 g/mol
InChI Key: VGIWEUWQSDSUIF-UHFFFAOYSA-N
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Description

1-Isopropyl-1H-imidazole-5-carbaldehyde is a chemical compound with the molecular formula C7H10N2O. It is a derivative of imidazole, a five-membered heterocyclic ring containing two nitrogen atoms.

Mechanism of Action

Mode of Action

Imidazole derivatives have been shown to exhibit antimicrobial potential , suggesting that they may interact with microbial proteins or enzymes to exert their effects.

Result of Action

Certain imidazole derivatives have demonstrated antimicrobial activity , indicating potential cellular effects such as inhibition of microbial growth.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Isopropyl-1H-imidazole-5-carbaldehyde typically involves the cyclization of amido-nitriles. One method reported involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and heterocycles .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Cold-chain transportation and inert atmosphere storage are recommended to maintain the compound’s stability .

Chemical Reactions Analysis

Types of Reactions: 1-Isopropyl-1H-imidazole-5-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Isopropyl-1H-imidazole-5-carbaldehyde has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 1-Isopropyl-1H-imidazole-5-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isopropyl group at the 1-position and aldehyde group at the 5-position make it a versatile intermediate in organic synthesis and a potential candidate for various applications .

Properties

IUPAC Name

3-propan-2-ylimidazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-6(2)9-5-8-3-7(9)4-10/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGIWEUWQSDSUIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=NC=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 1H-imidazole-5-carbaldehyde (800 mg, 8.3 mmol), 2-iodopropane (1.7 g, 10 mmol) and potassium carbonate (1.4 g) in DMF (30 mL) was heated to 50° C. overnight. The mixture was evaporated under reduced pressure, and then extracted with ethyl acetate (100 mL×4). The combined organic layers were dried over anhydrous sodium sulfate, concentrated to give 1-isopropyl-1H-imidazole-5-carbaldehyde (1.1 g), LC-MS (ESI) m/z: 139 (M+1)+. This compound (1.1 g, 8.0 mmol) and (E)-4-(benzylideneamino)isobenzofuran-1(3H)-one (1.7 g, 7.2 mmol) were added in ethyl propionate (50 mL) then sodium ethoxide was added under 0° C. The mixture was stirred overnight at room temperature. The mixture was concentrated and the residue was extracted with ethyl acetate (100 mL×4). The organic layer dried over anhydrous sodium sulfate, purified by chromatography (silica gel, petroleum ether/ethyl acetate=10:1 to 1:1) to give ethyl 3-(1-isopropyl-1H-imidazol-5-yl)-4-oxo-2-phenyl-1,2,3,4-tetrahydroquinoline-5-carboxylate (770 mg, yield 30%). LC-MS (ESI) m/z: 404 (M+1)+.
Quantity
800 mg
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1.7 g
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1.4 g
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30 mL
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Synthesis routes and methods II

Procedure details

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